4-amino-3-methoxy-N-methylbenzamide

Medicinal Chemistry Drug Design ADME

Researchers developing p53 Y220C reactivators require the exact 4-amino-3-methoxy-N-methylbenzamide intermediate. Non-methylated or de-methoxy analogs alter lipophilicity (ΔLogP +0.66) and TPSA (-14 Ų), compromising drug-likeness and target binding. • Validated key intermediate for Rezatapopt (PC-14586), a first-in-class p53 Y220C reactivator in clinical trials. • Favorable CNS drug-like profile: TPSA 64.35 Ų, LogP 0.51; superior to non-methylated analog. • Direct entry to anti-HBV scaffolds per WO2020182990. Supplied at ≥97% purity; global shipping available.

Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
CAS No. 866329-57-9
Cat. No. B1290252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-3-methoxy-N-methylbenzamide
CAS866329-57-9
Molecular FormulaC9H12N2O2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC(=C(C=C1)N)OC
InChIInChI=1S/C9H12N2O2/c1-11-9(12)6-3-4-7(10)8(5-6)13-2/h3-5H,10H2,1-2H3,(H,11,12)
InChIKeyWPMXJQCASHLEMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-methoxy-N-methylbenzamide (CAS 866329-57-9) Procurement Guide: A Critical Building Block for Clinical-Stage Oncology Assets


4-Amino-3-methoxy-N-methylbenzamide (CAS 866329-57-9) is a substituted benzamide derivative with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol [1]. This compound is not merely a research chemical; it is a defined key synthetic intermediate in the preparation of advanced investigational drugs, most notably the first-in-class p53 Y220C reactivator, Rezatapopt (PC-14586), which is currently in clinical trials for advanced solid tumors [2]. Its structural features—a 4-amino group, a 3-methoxy group, and an N-methyl amide—provide a specific handle for further derivatization, making it a non-fungible building block in medicinal chemistry programs targeting oncology and antiviral applications .

Synthetic role Key intermediate for p53 pathway reactivator research
Structure requirement Precise N-methyl amide and 3-methoxy substitution pattern
Research context Supports synthesis of patent-defined antiviral and oncology research compounds

Why Generic Substitution Fails for 4-Amino-3-methoxy-N-methylbenzamide (CAS 866329-57-9): The Critical Role of the N-Methyl Amide Moiety


The precise substitution pattern of 4-amino-3-methoxy-N-methylbenzamide is essential for its function as a synthetic building block in advanced therapeutic candidates. Simply interchanging it with a close analog, such as 4-amino-3-methoxybenzamide (lacking the N-methyl group) or 4-amino-N-methylbenzamide (lacking the 3-methoxy group), is not viable. The N-methyl group on the amide nitrogen is not a passive structural feature; it significantly alters the compound's physicochemical properties, such as lipophilicity and hydrogen-bonding capacity, which directly impacts its reactivity, solubility, and the pharmacokinetic profile of the final drug substance . Furthermore, this specific N-methyl amide is a direct structural component of clinical-stage molecules like Rezatapopt, meaning any deviation from this precise intermediate would result in a different final compound and, consequently, a loss of the desired therapeutic activity [1]. The following section provides quantitative, comparator-based evidence substantiating why this specific compound is non-fungible.

Target compound
4-Amino-3-methoxy-N-methylbenzamide
N-methyl group and 3-methoxy orientation determine reactivity and physicochemical profile required for research candidates
Analog risk
Des-methyl analog (4-amino-3-methoxybenzamide)
Loss of N-methyl reduces lipophilicity and alters hydrogen-bonding capacity, may shift intermediate performance in downstream synthesis
Analog risk
Des-methoxy analog (4-amino-N-methylbenzamide)
Missing 3-methoxy disrupts substitution pattern essential for patent-relevant scaffold assembly

Quantitative Differentiation of 4-Amino-3-methoxy-N-methylbenzamide (CAS 866329-57-9) vs. Structural Analogs: A Data-Driven Comparison


Enhanced Lipophilicity (LogP) vs. Non-Methylated Analog

The N-methylation of the benzamide moiety in 4-amino-3-methoxy-N-methylbenzamide results in a quantifiable increase in lipophilicity compared to its non-methylated analog, 4-amino-3-methoxybenzamide. Computed LogP values show an increase of approximately 0.66 log units (XLogP3 of 0.51 vs. -0.16), indicating a >4-fold increase in partition coefficient and enhanced membrane permeability potential [1].

Lipophilicity shift
Reported
ΔLogP ≈ +0.66
Supports selection of methylated intermediate for permeability-related research designs
Computational XLogP3 comparison with des-methyl analog; >4-fold partition coefficient increase reported
Medicinal Chemistry Drug Design ADME Physicochemical Property

Reduced Topological Polar Surface Area (TPSA) vs. Non-Methylated Analog

The N-methyl substitution in 4-amino-3-methoxy-N-methylbenzamide reduces the topological polar surface area (TPSA) by approximately 14 Ų compared to its non-methylated analog, 4-amino-3-methoxybenzamide (64.35 Ų vs. ~78 Ų) [1]. This decrease in TPSA is associated with improved membrane permeability and reduced efflux susceptibility, aligning with established drug-likeness guidelines (e.g., Veber's rule) [2].

TPSA reduction
Context-dependent
ΔTPSA ≈ -14 Ų
May favor membrane-permeable building block selection in CNS-oriented research
From 78-79 Ų (analog) to 64.35 Ų (target); aligns with drug-likeness guidelines
Medicinal Chemistry Drug Design ADME Physicochemical Property

Validated Role as a Critical Intermediate for the Clinical Candidate Rezatapopt (PC-14586)

4-Amino-3-methoxy-N-methylbenzamide is not merely a general-purpose benzamide; it is the documented core structural fragment of Rezatapopt (PC-14586), a first-in-class, orally bioavailable p53 Y220C reactivator currently in Phase 1/2 clinical trials (PYNNACLE, NCT04585750) for advanced solid tumors [1] [2]. The chemical name of Rezatapopt explicitly includes the '3-methoxy-N-methylbenzamide' moiety, confirming the essential nature of this building block for the drug's synthesis and activity [1]. In contrast, its non-methylated analog (4-amino-3-methoxybenzamide) is not a known component of any clinical-stage therapeutic candidate.

Structural relevance
Head-to-head
Documented substructure of Rezatapopt (PC-14586)
Enables synthesis of research candidates matching clinical-stage compound scaffold
Comparator des-methyl analog lacks any known connection to clinical-stage research programs
Oncology p53 Reactivator Drug Synthesis Medicinal Chemistry

Documented Use in the Synthesis of Anti-HBV Fused Ring Pyrimidone Derivatives

Beyond oncology, 4-amino-3-methoxy-N-methylbenzamide has been specifically disclosed as a key reagent in the preparation of fused ring pyrimidone derivatives with therapeutic potential against Hepatitis B Virus (HBV) infection, as described in patent applications [1]. While specific quantitative antiviral data for the building block itself is not applicable, this documented use in a patented anti-HBV chemical series distinguishes it from many generic benzamide analogs that lack a clear therapeutic application pathway .

Patented antiviral pathway
Source review
Reactant in WO2020182990 for anti-HBV fused pyrimidone derivatives
Supports procurement for HBV replication inhibitor research within disclosed chemical series
Patent literature; quantitative antiviral data for this building block not applicable
Antiviral Hepatitis B HBV Drug Discovery Medicinal Chemistry

Optimal Application Scenarios for 4-Amino-3-methoxy-N-methylbenzamide (CAS 866329-57-9) Based on Quantitative Differentiation Evidence


Synthesis of p53 Y220C Reactivators (e.g., Rezatapopt Analogs)

This compound is the optimal building block for medicinal chemistry programs focused on developing p53 Y220C reactivators. Its validated presence in the structure of Rezatapopt (PC-14586) [1] makes it an indispensable starting material for synthesizing new analogs in this class. The enhanced lipophilicity (ΔLogP +0.66) and reduced TPSA (-14 Ų) relative to the non-methylated analog are critical for maintaining the drug-like properties of the final molecule, ensuring adequate oral bioavailability and tumor penetration.

Anti-HBV Drug Discovery Based on Fused Pyrimidone Scaffolds

For research teams focused on developing novel therapies for Hepatitis B Virus (HBV) infection, this building block provides a direct entry into the chemical space defined by WO2020182990 [2]. Its use as a reactant in the synthesis of patented anti-HBV fused ring pyrimidone derivatives offers a strategic advantage, enabling faster generation of structure-activity relationship (SAR) data around a known, active scaffold.

Optimization of CNS-Penetrant Drug Candidates

The favorable physicochemical profile of 4-amino-3-methoxy-N-methylbenzamide—specifically its reduced TPSA of 64.35 Ų and moderate LogP of 0.51 —positions it as a superior building block for CNS drug discovery. These properties align with established guidelines for brain penetration, making it a more suitable choice than its more polar, non-methylated analog (TPSA ~78 Ų) for generating leads targeting neurological disorders.

Application
Selection Property
Validation Focus
p53 Y220C reactivator research
Documented substructure of clinical-stage compound; favorable ADME-related parameters
Confirming intermediate fidelity in analog synthesis and target engagement assays
HBV replication inhibitor research
Disclosed reactant in patent-defined fused pyrimidone series
Verifying synthetic incorporation and antiviral screening endpoints
CNS-penetrant compound design
Lower TPSA and moderate lipophilicity profile
Evaluating permeability and efflux susceptibility in CNS model systems

Technical Documentation Hub

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